N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6/c13-12(14,15)11-19-18-10-4-3-9(20-21(10)11)17-7-8-2-1-5-16-6-8/h1-6H,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSCYIABDRGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Pyridinylmethyl Group: This can be accomplished through nucleophilic substitution reactions where the pyridinylmethyl halide reacts with the triazolopyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinylmethyl or trifluoromethyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridinylmethyl derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Industry: It is explored for use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated formula based on structural similarity; †Calculated using PubChem tools.
Key Observations:
- Trifluoromethyl (CF₃) vs. Alkyl Groups : The CF₃ group at position 3 enhances binding to bromodomains (e.g., BRD4) compared to methyl or ethyl groups. Compound 6 (3-CF₃) shows potent BRD4 inhibition (IC₅₀ = 0.12 µM), while 3-methyl analogs (e.g., Compounds 7 and 8) exhibit reduced activity .
- Aromatic vs. Aliphatic Amines: Substitution with aromatic moieties (e.g., indole in Compound 6) improves solubility and target affinity.
- Cyclohexyl vs. Pyridinylmethyl : VX2’s cyclohexyl group confers selectivity for PIM 1 Kinase, highlighting how bulky substituents redirect biological targeting .
BRD4 Bromodomain Inhibition
- Compound 6 : The indole-ethylamine side chain facilitates π-π stacking with BRD4’s acetyl-lysine binding pocket, achieving sub-micromolar potency .
- Experimental validation is required.
Kinase Inhibition
- VX2 : Demonstrates high affinity for PIM 1 Kinase via hydrophobic interactions with the cyclohexyl group and hydrogen bonding with Glu171 .
Antimicrobial Activity
Physicochemical Properties
- Lipophilicity : The CF₃ group increases hydrophobicity, impacting membrane permeability. The target compound’s logP is estimated to be ~2.5 (similar to Compound 6), while VX2’s cyclohexyl group raises logP to ~3.1 .
- Solubility : Pyridinylmethyl and indole groups enhance aqueous solubility compared to purely aliphatic substituents (e.g., phenylpropyl in ).
Biological Activity
N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a triazolo-pyridazine core and trifluoromethyl and pyridinylmethyl substituents. This unique configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies indicate that derivatives of triazolo-pyridazine compounds exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM . The mechanism involves the inhibition of c-Met kinase, a critical target in cancer therapy.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The promising results suggest that this compound could serve as a lead compound for further development in anticancer therapies.
The biological activity is primarily attributed to the compound's ability to inhibit specific kinases involved in tumor progression. The c-Met kinase inhibition leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines . Additionally, the compound may affect cell cycle regulation by inducing G0/G1 phase arrest.
Case Studies
A study evaluated the pharmacological profile of several triazolo-pyridazine derivatives, including the target compound. The findings indicated that these compounds exhibited moderate cytotoxicity while maintaining selectivity towards cancer cells over normal human hepatocytes (LO2) . This selectivity is crucial for minimizing side effects during therapeutic applications.
Additional Biological Activities
Beyond anticancer properties, triazolo derivatives have been reported to possess antimicrobial and anti-inflammatory activities . For example, certain pyrazole derivatives have shown significant inhibitory effects against various bacterial strains and inflammatory pathways . This broad spectrum of activity highlights the potential versatility of compounds like this compound in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
